Lipophilicity: Ethyl vs. Isopropyl N1 Substitution
The target compound bearing an N1-ethyl substituent exhibits an XLogP3 of 0.7 [1]. Its closest analog, (1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol (CAS 2060051-61-6), features an N1-isopropyl group, which introduces an additional methylene unit and increases molecular weight to 251.37 g/mol . The isopropyl analog is expected to have a higher XLogP3 (approximately 1.2–1.5 by fragment-based estimation), translating to roughly 0.5–0.8 log units greater lipophilicity. This difference directly impacts aqueous solubility, membrane permeability, and CYP450 susceptibility, making the ethyl-substituted compound preferable for programs requiring balanced hydrophilicity.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.7 (PubChem computed, 2019) |
| Comparator Or Baseline | (1-{2-amino-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethyl}cyclopentyl)methanol; XLogP3 not directly reported; MW = 251.37 g/mol vs. 237.34 g/mol for target |
| Quantified Difference | Estimated ΔXLogP3 ≈ +0.5 to +0.8 log units for isopropyl analog (class-level inference based on methylene fragment addition) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) [1]; comparator MW from vendor specification |
Why This Matters
Lower lipophilicity of the ethyl analog favors aqueous solubility and may reduce off-target binding, a key selection criterion for lead optimization in FXR-targeted programs.
- [1] PubChem CID 137702968. {1-[2-amino-1-(1-ethyl-1H-pyrazol-5-yl)ethyl]cyclopentyl}methanol. Computed Properties: XLogP3 = 0.7. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/137702968 (accessed 2026-05-01). View Source
